7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
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Overview
Description
7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C22H15FO4. It is part of the flavonoid family, known for their diverse biological activities. This compound is characterized by the presence of a fluorobenzyl group, a hydroxy group, and a phenyl group attached to a chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol, 5-hydroxy-2-phenyl-4H-chromen-4-one, and suitable reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Reaction Steps: The key steps include the protection of the hydroxy group, the formation of the ether linkage between the chromenone and the fluorobenzyl group, and the deprotection of the hydroxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 7-[(2-fluorobenzyl)oxy]-5-oxo-2-phenyl-4H-chromen-4-one.
Reduction: Formation of 7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-dihydrochromen-4-one.
Substitution: Formation of derivatives with substituted fluorobenzyl groups.
Scientific Research Applications
7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
- 2-[(3-fluorobenzyl)oxy]benzaldehyde
- 4-butyl-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one
Uniqueness
7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorobenzyl group enhances its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H15FO4 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H15FO4/c23-17-9-5-4-8-15(17)13-26-16-10-18(24)22-19(25)12-20(27-21(22)11-16)14-6-2-1-3-7-14/h1-12,24H,13H2 |
InChI Key |
SDOAQNBDHOSUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=CC=C4F)O |
Origin of Product |
United States |
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